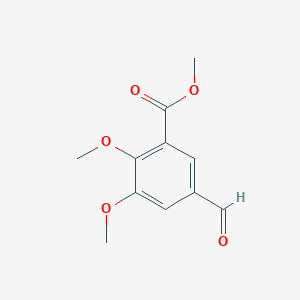

Methyl 5-formyl-2,3-dimethoxybenzoate

Beschreibung

Methyl 5-formyl-2,3-dimethoxybenzoate is a benzoate ester derivative featuring a formyl group at the 5-position and methoxy substituents at the 2- and 3-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its structure combines electron-withdrawing (formyl, ester) and electron-donating (methoxy) groups, which influence its reactivity and utility in reactions such as nucleophilic additions, cyclizations, and metal-catalyzed functionalizations .

Eigenschaften

Molekularformel |

C11H12O5 |

|---|---|

Molekulargewicht |

224.21 g/mol |

IUPAC-Name |

methyl 5-formyl-2,3-dimethoxybenzoate |

InChI |

InChI=1S/C11H12O5/c1-14-9-5-7(6-12)4-8(10(9)15-2)11(13)16-3/h4-6H,1-3H3 |

InChI-Schlüssel |

ACUWYCKFRBPSBW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)C(=O)OC)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Methyl 4-Formyl Benzoate

- Structure : Formyl group at the 4-position, lacking methoxy substituents.

- Reactivity/Applications : Used in synthesizing benzimidazole derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide). The absence of methoxy groups reduces steric hindrance and electronic modulation compared to the target compound, favoring straightforward condensation reactions .

- Key Difference : Positional isomerism and substituent effects alter regioselectivity in subsequent reactions.

5-Formyl-2,2'-Bithiophene (Compound 6 in )

- Structure : Formyl group on a bithiophene scaffold.

- Reactivity/Applications : Exhibits anti-inflammatory activity in RAW 264.7 cells by suppressing nitrite production. The conjugated thiophene system enhances electron delocalization, contrasting with the benzoate ester’s electronic profile .

- Key Difference : Bithiophene derivatives are more lipophilic, favoring membrane permeability in biological systems, whereas benzoate esters are typically intermediates in synthetic pathways.

Methyl 2,2'-Bithiophene-5-Carboxylate (Compound 7 in )

- Structure : Ester group on a bithiophene core.

- The ester group’s electron-withdrawing nature stabilizes intermediates in cross-coupling reactions, but the absence of a formyl group limits its utility in aldehyde-mediated condensations .

Methyl 5-Bromo-2,3-Dimethoxybenzoate ()

- Structure : Bromo substituent replaces the formyl group.

- Reactivity/Applications : Serves as a halogenated precursor for Suzuki-Miyaura or Ullmann couplings. The bromine atom enhances electrophilicity at the 5-position, enabling transition-metal-catalyzed substitutions, unlike the formyl group, which participates in nucleophilic additions .

Comparative Data Table

Reactivity and Electronic Effects

- Electron-Donating Methoxy Groups : The 2,3-dimethoxy substituents in the target compound increase electron density on the aromatic ring, activating it toward electrophilic substitutions. This contrasts with bromo-substituted analogues (e.g., methyl 5-bromo-2,3-dimethoxybenzoate), where the electron-withdrawing bromine deactivates the ring .

- Formyl Group Reactivity : The aldehyde functionality enables condensations (e.g., with hydrazines to form hydrazones) and nucleophilic additions, which are critical in constructing heterocyclic frameworks. This reactivity is absent in ester- or halogen-bearing analogues .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.